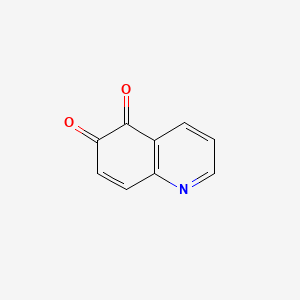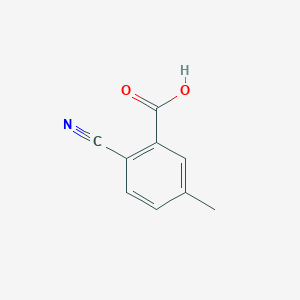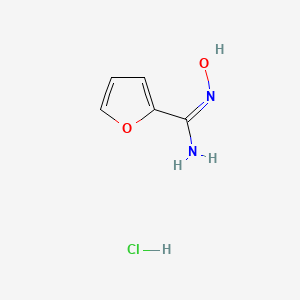
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Chlorhydrate de N’-hydroxyfuran-2-carboximidamide est un composé chimique avec un potentiel significatif dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un cycle furane et un groupe carboximidamide. La forme de sel chlorhydrate améliore sa solubilité et sa stabilité, ce qui le rend approprié pour diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (Z)-chlorhydrate de N’-hydroxyfuran-2-carboximidamide implique généralement la réaction de l'acide furan-2-carboxylique avec le chlorhydrate d'hydroxylamine dans des conditions spécifiques. La réaction est effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore pour faciliter la formation du groupe carboximidamide.
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, y compris la température, la pression et le pH, pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions : (Z)-Chlorhydrate de N’-hydroxyfuran-2-carboximidamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carboximidamide en amines primaires.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle furane.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les oximes, les nitriles, les amines primaires et divers dérivés furaniques substitués.
4. Applications de la recherche scientifique
Chimie : En chimie, (Z)-chlorhydrate de N’-hydroxyfuran-2-carboximidamide est utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments et la science des matériaux.
Biologie : Le composé a des applications potentielles dans la recherche biologique, en particulier dans l'étude de l'inhibition enzymatique et des interactions protéiques. Sa capacité à former des complexes stables avec les ions métalliques le rend utile dans les études de métalloprotéines.
Médecine : En médecine, (Z)-chlorhydrate de N’-hydroxyfuran-2-carboximidamide est étudié pour ses propriétés thérapeutiques potentielles. Il peut agir comme un inhibiteur pour des enzymes ou des récepteurs spécifiques, offrant des possibilités de développement de nouveaux médicaments.
Industrie : Sur le plan industriel, le composé est utilisé dans la synthèse de produits agrochimiques, de colorants et de polymères. Sa stabilité et sa réactivité en font un intermédiaire précieux dans divers procédés de fabrication.
5. Mécanisme d'action
Le mécanisme d'action de (Z)-chlorhydrate de N’-hydroxyfuran-2-carboximidamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux sites actifs des enzymes ou des récepteurs, inhibant leur activité. Cette interaction est souvent médiée par des liaisons hydrogène, une coordination avec des ions métalliques ou des interactions hydrophobes. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique concerné.
Composés similaires :
Furan-2-carboximidamide : Partage le cycle furane et le groupe carboximidamide, mais ne possède pas le groupe hydroxyle.
Dérivés d'hydroxyfurane : Composés avec des cycles furaniques et des groupes hydroxyle similaires, mais avec des substituants différents.
Dérivés de carboximidamide : Composés avec le groupe carboximidamide attaché à différents cycles aromatiques ou hétérocycliques.
Unicité : (Z)-Chlorhydrate de N’-hydroxyfuran-2-carboximidamide se distingue par sa combinaison unique du cycle furane, du groupe hydroxyle et du groupe carboximidamide. Cette structure confère une réactivité et une stabilité distinctes, ce qui le rend approprié pour un large éventail d'applications en chimie, biologie, médecine et industrie.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: In medicine, (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, offering possibilities for developing new drugs.
Industry: Industrially, the compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Furan-2-carboximidamide: Shares the furan ring and carboximidamide group but lacks the hydroxyl group.
Hydroxyfuran derivatives: Compounds with similar furan rings and hydroxyl groups but different substituents.
Carboximidamide derivatives: Compounds with the carboximidamide group attached to different aromatic or heterocyclic rings.
Uniqueness: (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride stands out due to its unique combination of the furan ring, hydroxyl group, and carboximidamide group. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C5H7ClN2O2 |
|---|---|
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
N'-hydroxyfuran-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H |
Clé InChI |
BWAGHYXNNPQFGG-UHFFFAOYSA-N |
SMILES isomérique |
C1=COC(=C1)/C(=N\O)/N.Cl |
SMILES canonique |
C1=COC(=C1)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


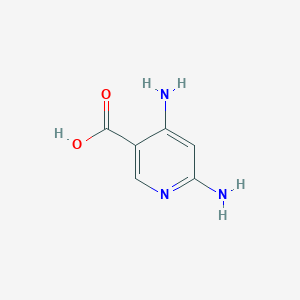
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
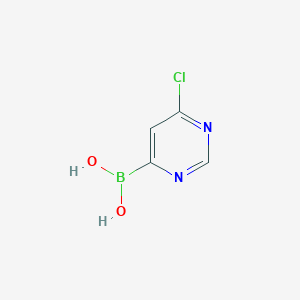

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
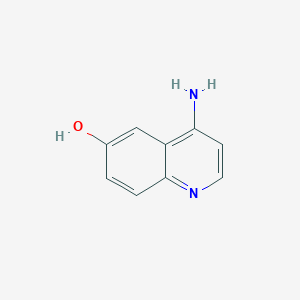
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
